Gemfibrozil 1-O-β-Glucuronide-d6 chemical structure and properties
Gemfibrozil 1-O-β-Glucuronide-d6 chemical structure and properties
An In-Depth Technical Guide to Gemfibrozil 1-O-β-Glucuronide-d6: Structure, Properties, and Analytical Applications
Introduction
Gemfibrozil is a well-established fibric acid derivative used in the clinical management of hypertriglyceridemia.[1][2] Its therapeutic action is primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which modulates lipid metabolism.[1][3] Upon administration, gemfibrozil undergoes extensive hepatic metabolism, with a principal pathway being conjugation with glucuronic acid to form Gemfibrozil 1-O-β-Glucuronide.[4][5] Initially perceived as a simple detoxification product destined for excretion, this acyl glucuronide metabolite has been identified as a potent, mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8.[6][7][8]
This finding is of profound significance in clinical pharmacology, as the glucuronide, not the parent drug, is the primary entity responsible for clinically relevant drug-drug interactions (DDIs) with CYP2C8 substrates.[6][7] Consequently, the accurate quantification of Gemfibrozil 1-O-β-Glucuronide in biological matrices is indispensable for pharmacokinetic studies and DDI risk assessment. This guide provides a comprehensive overview of Gemfibrozil 1-O-β-Glucuronide-d6, the stable isotope-labeled analogue that serves as the gold-standard internal standard for its bioanalysis. We will delve into its chemical properties, the biochemical context of its formation and activity, and its critical application in validated analytical methodologies.
Part 1: Chemical Identity and Physicochemical Properties
Gemfibrozil 1-O-β-Glucuronide-d6 is the deuterated form of the major phase II metabolite of gemfibrozil. The inclusion of six deuterium atoms provides a distinct mass shift from the endogenous metabolite without altering its chemical or chromatographic behavior, making it an ideal internal standard for mass spectrometry-based quantification.[9]
Table 1: Physicochemical Properties
| Property | Gemfibrozil 1-O-β-Glucuronide-d6 | Gemfibrozil 1-O-β-Glucuronide (Unlabeled) |
|---|---|---|
| Chemical Name | 1-[5-(2,5-dimethylphenoxy)-2,2-di(methyl-d3)pentanoate]-β-D-glucopyranuronic acid | 1-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate], β-D-glucopyranuronic acid[10] |
| CAS Number | 1703747-47-0[11] | 91683-38-4[10] |
| Molecular Formula | C₂₁H₂₄D₆O₉[11] | C₂₁H₃₀O₉[10][12] |
| Molecular Weight | 432.49 g/mol [11][] | 426.5 g/mol [10][12] |
The structure consists of the parent gemfibrozil molecule linked via an ester (acyl) bond at its carboxylic acid group to the C1 position of glucuronic acid in a β-anomeric configuration. The deuterium labeling is typically on the two methyl groups at the C2 position of the pentanoic acid moiety, a chemically stable location that prevents isotopic exchange under biological or analytical conditions.
Part 2: The Biochemical Context - Metabolism and Pharmacological Significance
Metabolic Pathway of Gemfibrozil
Gemfibrozil is primarily metabolized in the liver. The formation of Gemfibrozil 1-O-β-Glucuronide is a Phase II conjugation reaction catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.[10][14] This reaction attaches a hydrophilic glucuronic acid moiety to the parent drug, facilitating its excretion, mainly via the urine.[2][4]
Caption: Mechanism-based inactivation of CYP2C8 by Gemfibrozil 1-O-β-Glucuronide.
Part 3: Application in Bioanalytical Methodology
The critical role of the glucuronide metabolite in DDIs necessitates its accurate measurement. The use of a stable isotope-labeled (SIL) internal standard like Gemfibrozil 1-O-β-Glucuronide-d6 is the cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for SIL Internal Standard: An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, handling, and ionization. Because the SIL standard is chemically identical to the analyte, it perfectly compensates for any sample loss, matrix-induced ion suppression or enhancement, and variations in instrument response. Its different mass allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling highly precise and accurate quantification through the calculation of peak area ratios.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of Gemfibrozil 1-O-β-Glucuronide in human plasma, adapted from established methodologies. [9][15]It is designed to be self-validating by incorporating a high-fidelity internal standard.
1. Materials and Reagents
-
Reference Standards: Gemfibrozil 1-O-β-Glucuronide, Gemfibrozil 1-O-β-Glucuronide-d6 (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (LC-MS grade).
-
Water: Deionized, Type 1.
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).
2. Stock and Working Solution Preparation
-
Causality: Preparing concentrated stock solutions in an organic solvent like methanol ensures stability. Serial dilutions are then made to create working solutions for spiking into plasma to generate calibration curves and quality control (QC) samples.
-
Prepare 1 mg/mL stock solutions of the analyte and the IS in methanol.
-
Prepare serial dilutions of the analyte stock solution to create working standards for the calibration curve (e.g., spanning a range of 0.1 to 40 µg/mL). [16]* Prepare a separate working solution of the IS (e.g., at 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma. Acetonitrile is a highly effective precipitating agent that also keeps the moderately polar analytes in solution.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
-
Causality: Reversed-phase chromatography separates compounds based on polarity. The acidic mobile phase ensures the carboxylic acid groups on the analytes are protonated, leading to better retention and peak shape. Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring a specific fragmentation (transition) for each compound.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, < 3 µm particle size [9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min [9] |
| Gradient | Linear gradient, e.g., 20% to 90% B over 5 minutes |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive [9] |
| Monitored Transition (Analyte) | e.g., m/z 427.2 → 251.2 (M+H)⁺ → (Gemfibrozil fragment)⁺ |
| Monitored Transition (IS) | e.g., m/z 433.2 → 257.2 (M+H)⁺ → (Gemfibrozil-d6 fragment)⁺ |
Note: Specific m/z values may vary slightly based on instrumentation and adduction; transitions must be optimized empirically.
Caption: Bioanalytical workflow for quantifying Gemfibrozil 1-O-β-Glucuronide.
Conclusion
Gemfibrozil 1-O-β-Glucuronide-d6 is more than a simple deuterated metabolite; it is an indispensable analytical tool that enables the precise study of its unlabeled, pharmacologically active counterpart. Understanding the biochemistry of Gemfibrozil 1-O-β-Glucuronide reveals a crucial mechanism for drug-drug interactions, shifting the focus from the parent drug to its metabolite. The robust bioanalytical methods facilitated by the use of its stable isotope-labeled internal standard are fundamental to modern drug development and clinical pharmacology, ensuring that the risks associated with potent metabolic inhibitors are accurately characterized and managed. This technical guide provides the foundational knowledge and practical framework for researchers and scientists working in this critical area.
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